2-Methylquinoline-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-9(11(12)14)6-8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
YSIMFLSKCUKIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylquinoline 3 Carboxamide and Its Analogues
Classical and Established Synthetic Pathways
Numerous classical name reactions provide access to the quinoline (B57606) scaffold. rsc.orgjptcp.com However, to achieve specific substitution patterns, such as in 2-methylquinoline-3-carboxamide, these methods often require bespoke starting materials or subsequent functional group manipulations.
Doebner–von Miller Synthesis Approaches
The Doebner–von Miller reaction is a versatile method for synthesizing quinolines, typically by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The process is generally catalyzed by strong Brønsted or Lewis acids. wikipedia.org
The reaction mechanism is a subject of debate but is thought to proceed through a conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed intramolecular cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. wikipedia.orgyoutube.com
Table 1: Doebner-von Miller Approach - Required Starting Materials
| Aniline Component | α,β-Unsaturated Carbonyl Component | Resulting Product Core |
| Aniline | 2-Methyl-3-carbamoylacrolein | This compound |
| Substituted Aniline | 2-Methyl-3-carbamoylacrolein | Substituted this compound |
Skraup Synthesis Derivatives
The Skraup synthesis is one of the oldest and most direct methods for producing quinoline. wikipedia.org In its archetypal form, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction is notoriously exothermic, and moderators such as ferrous sulfate (B86663) are often added to control its rate. wikipedia.orgorgsyn.org The mechanism involves the dehydration of glycerol to acrolein, which then acts as the α,β-unsaturated aldehyde in a process similar to the Doebner-von Miller reaction. uop.edu.pk
Synthesizing this compound via a direct Skraup approach is not straightforward, as the classic conditions produce unsubstituted quinoline. wikipedia.org A modified approach would be necessary, replacing glycerol with a more complex precursor that already contains the required methyl and carboxamide functionalities, which would then dehydrate to form the necessary α,β-unsaturated intermediate for the reaction with aniline.
Vilsmeier–Haack Reaction Protocols
The Vilsmeier–Haack reaction has proven to be a highly effective and regioselective method for constructing functionalized quinolines. niscpr.res.in This reaction typically uses a Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an electron-rich aromatic precursor. niscpr.res.inchemijournal.com
A common and successful strategy begins with N-arylacetamides (acetanilides). niscpr.res.inresearchgate.net The Vilsmeier-Haack cyclization of an acetanilide (B955) affords a 2-chloro-3-formylquinoline intermediate. niscpr.res.inchemijournal.com This intermediate is a versatile synthon. The 3-formyl group can be oxidized to a carboxylic acid, which is then coupled with an amine to yield the desired 3-carboxamide. researchgate.net The 2-chloro group can subsequently be addressed, for example, by reduction to a hydrogen atom or replacement, to arrive at the final this compound analogue. Research has shown that this method provides good yields, particularly when the N-arylacetamide contains electron-donating groups. niscpr.res.inchemijournal.com
Table 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline Derivatives
| Acetanilide Precursor | Reaction Conditions | Product | Yield | Reference |
| Acetanilide | POCl₃, DMF, 0-5°C then 90°C | 2-Chloro-3-formylquinoline | Good to Moderate | niscpr.res.in |
| o-Methyl Acetanilide | POCl₃, DMF, 0-5°C then 80-90°C, 6-8 hrs | 2-Chloro-8-methyl-3-formylquinoline | Good | chemijournal.com |
| Substituted Acetanilides | POCl₃, DMF, 0-5°C then reflux | Substituted 2-Chloro-3-formylquinolines | 60-80% | chemijournal.comchemijournal.com |
This multi-step sequence demonstrates the power of the Vilsmeier-Haack reaction in building complex, functionalized quinoline systems.
Combes and Knorr Synthesis Adaptations
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The Knorr quinoline synthesis is a related reaction where anilines react with β-ketoesters, typically leading to 2-hydroxyquinolines (2-quinolones). wikipedia.orgquimicaorganica.org
To apply the Combes synthesis for this compound, one would need to react an aniline with a β-dicarbonyl compound such as 2-acetylmalonamide. The acid-catalyzed condensation, cyclization, and dehydration would theoretically lead to the formation of the target quinoline ring system.
In a Knorr-type adaptation, an aniline could be reacted with a β-ketoamide, like acetoacetamide (B46550), under acidic conditions. Depending on the reaction conditions (kinetic vs. thermodynamic control), this could favor the formation of a 4-quinolone or a 2-quinolone. quimicaorganica.org If a 2-methyl-4-oxoquinoline-3-carboxamide intermediate is formed, subsequent chemical steps would be required to remove the 4-oxo group to achieve the final product.
Friedländer Condensation Strategies
The Friedländer synthesis is a straightforward and high-yield method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (a -CH₂- group adjacent to a carbonyl). uop.edu.pk The reaction can be catalyzed by either acid or base. jptcp.com
This method provides a very direct route to this compound. The strategy involves the condensation of 2-aminobenzaldehyde (B1207257) with acetoacetamide (3-oxobutanamide). The acetoacetamide provides both the C2-methyl group and the C3-carboxamide precursor in a single molecule. The base- or acid-catalyzed reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to directly form the desired quinoline ring with the correct substitution pattern.
Table 3: Friedländer Condensation Strategy
| 2-Aminoaryl Carbonyl | Activated Methylene Compound | Catalyst | Product |
| 2-Aminobenzaldehyde | Acetoacetamide | Base (e.g., KOH) or Acid | This compound |
| 2-Aminoacetophenone | Acetoacetamide | Base or Acid | 2,4-Dimethylquinoline-3-carboxamide |
Conrad–Limpach–Knorr Reaction Variations
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions determine the product: lower temperatures (kinetic control) typically yield a β-aminoacrylate, which upon heating cyclizes to a 4-hydroxyquinoline (B1666331) (4-quinolone). wikipedia.orgquimicaorganica.org Higher temperatures (thermodynamic control) can lead to the formation of an anilide, which cyclizes to a 2-hydroxyquinoline (B72897) (2-quinolone), a pathway known as the Knorr synthesis. wikipedia.org
For the synthesis of a this compound precursor, an aniline could be reacted with ethyl 2-acetyl-2-cyanoacetate. Under Conrad-Limpach conditions, this could cyclize to form ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate. This intermediate would then require several transformations: amidation of the ester group to a carboxamide and deoxygenation of the 4-hydroxy group to yield the final aromatic quinoline. This multi-step process highlights the synthetic planning required when adapting classical reactions to complex targets.
Contemporary and Efficient Synthetic Approaches
Modern organic synthesis emphasizes the development of methods that are not only high-yielding but also adhere to the principles of green chemistry. These approaches often involve the use of multi-component reactions and novel catalytic systems to construct complex molecular architectures in a streamlined fashion.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single step to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org This strategy is highly valued for its ability to rapidly generate molecular complexity from simple precursors, making it a powerful tool in drug discovery and organic synthesis. mdpi.com
One-pot synthesis, a hallmark of MCRs, offers significant advantages by eliminating the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. nih.govresearchgate.net An efficient one-pot, three-component reaction has been designed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives. nih.govnih.gov This method involves the reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines. nih.govnih.gov The operational simplicity and the absence of tedious separation procedures contribute to the high efficiency of this protocol. researchgate.netnih.gov Furthermore, one-pot strategies have been successfully employed to synthesize 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes, often with a convenient workup involving simple precipitation and filtration. lookchem.comresearchgate.net
A study detailed the synthesis of methoxybenzo[h]quinoline-3-carbonitrile analogs through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com This one-pot method proved to be effective in generating the target products. mdpi.com Similarly, copper-catalyzed one-pot four-component reactions of 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes have been developed for the synthesis of pyrimido[4,5-b]quinolin-4-ones, which involves the formation of 2-aminoquinoline-3-carboxamide (B1276296) intermediates. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 2-cyano-N-methylacetamide, arylglyoxals, arylamines | Thiamine (B1217682) hydrochloride, H2O, reflux | 4-amino-2-benzoylquinoline-3-carboxamides | Operational simplicity, high yields, catalyst reusability | nih.govnih.gov |
| Cyanoacetamides, 2-aminobenzaldehydes | Base (e.g., NaOH, 1-methylpiperidine) | 2-aminoquinoline-3-carboxamides | Convenient workup, high yields | lookchem.comresearchgate.net |
| Aromatic aldehydes, malononitrile, 1-tetralone | Ammonium acetate, acetic acid, toluene, reflux | Methoxybenzo[h]quinoline-3-carbonitriles | Sequential multicomponent reaction | mdpi.com |
| 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, aldehydes | Cu(OAc)2 | Pyrimido[4,5-b]quinolin-4-ones (via 2-aminoquinoline-3-carboxamide intermediates) | Readily available starting materials, structural diversity | nih.gov |
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a powerful extension of one-pot synthesis. A notable example is the Knoevenagel/Michael/cyclization cascade, which has been effectively used to introduce diverse functional groups, such as amino and carboxamide moieties, onto the quinoline ring system in a single step. nih.govnih.gov This sequence typically begins with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to construct the quinoline core. Electrochemically induced cascade Knoevenagel-Michael reactions have also been explored for the synthesis of various heterocyclic compounds. rsc.org
Catalytic Synthesis Protocols
The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both biocatalysts and chemical catalysts have been employed in the synthesis of quinoline-3-carboxamides (B1200007).
Thiamine hydrochloride (Vitamin B1) has emerged as an eco-friendly, inexpensive, non-toxic, and readily available catalyst for the one-pot multi-component synthesis of various heterocyclic compounds. nih.gov It has been successfully utilized to catalyze the synthesis of polysubstituted quinolines, including 4-amino-2-benzoylquinoline-3-carboxamides, in aqueous media under reflux conditions. nih.govnih.gov This method offers the advantages of catalyst reusability and high product yields. nih.gov The reaction proceeds via a one-pot three-component reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines. nih.govnih.gov VB1 is known to be an effective catalyst for transformations such as Knoevenagel condensation, Michael addition, and cyclization. nih.gov
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | - | VB1 (10) | r.t. | N.R. | nih.gov |
| - | H2O | VB1 (15) | Reflux | 65-85 | rsc.org |
*N.R. = No Reaction; r.t. = room temperature
Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of quinoline derivatives. nih.gov Bismuth(III) chloride (BiCl3) is a particularly attractive Lewis acid catalyst due to its low toxicity, low cost, and moisture stability. rsc.orgwikipedia.org It has been used to catalyze the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones under microwave irradiation, demonstrating its utility in green chemistry protocols. rsc.org The yields for these syntheses were reported to be in the moderate to good range (51-71%). rsc.org Bismuth chloride is also known to catalyze other reactions such as the Michael reaction and the Mukaiyama aldol (B89426) reaction. wikipedia.org Furthermore, bismuth-catalyzed cyclization of phenylacetylene (B144264) with ethyl 2-(arylimino)acetates has been reported for the synthesis of quinoline-2-carboxylates at room temperature, highlighting the mild reaction conditions achievable with this catalyst. researchgate.net
Copper-Catalyzed Reaction Systems
Copper catalysis has emerged as a powerful and versatile tool for the synthesis of quinoline scaffolds. These methods are valued for their efficiency, cost-effectiveness, and often milder reaction conditions compared to other transition metals.
A notable approach involves the copper-catalyzed domino reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This process proceeds through an aldol reaction, subsequent C(aryl)–N bond formation, and elimination to yield a variety of quinoline derivatives in good yields. rsc.org Another efficient cascade reaction utilizes copper to catalyze the intermolecular Ullmann-type C-N coupling and enamine condensation of ortho-acylanilines and alkenyl iodides, producing multisubstituted quinolines. organic-chemistry.orgnih.gov The optimization of this reaction has identified glycine (B1666218) as a highly effective ligand. organic-chemistry.org
More recent advancements include the copper-catalyzed synthesis of N-fused quinolines through a cascade of C(sp³)–H activation, radical addition, and cyclization. acs.org This method allows for the formation of two new carbon-carbon bonds in a single operation, demonstrating high functional group tolerance. acs.org Furthermore, a three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has been developed for the synthesis of quinoline-4-thiols. acs.org In this reaction, the sulfur atom plays a key role in controlling regioselectivity by stabilizing a high-valent vinyl copper intermediate. acs.org Copper(II) triflate has also been effectively used in one-pot syntheses of quinoline carboxylates through a Michael addition/cyclization/aromatization sequence between 2-aminoaryl carbonyls and alkynyl carboxylates. rsc.org
A direct amidation of 2-methylquinolines with amines has been achieved using a copper catalyst with molecular oxygen as the oxidant, providing an efficient route to aromatic amides. rsc.org
Table 1: Examples of Copper-Catalyzed Synthesis of Quinoline Analogues
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Enaminones, 2-halobenzaldehydes | Copper catalyst | Substituted Quinolines | Domino reaction; good yields. rsc.org |
| ortho-Acylanilines, Alkenyl iodides | Copper catalyst, Glycine | Multisubstituted Quinolines | Cascade C-N coupling/condensation. organic-chemistry.orgnih.gov |
| N-(ortho-alkynyl)aryl-pyrazoles/triazoles/pyrroles, Ethers/Amines | CuCl₂, DTBP, NaHCO₃ | N-Fused Quinolines | C(sp³)–H activation-radical addition–cyclization. acs.org |
| Diaryliodonium salts, Alkynyl sulfides, Nitriles | Copper catalyst | Quinoline-4-thiols | Three-component cascade; high regioselectivity. acs.org |
| 2-Aminoaryl carbonyls, Alkynyl carboxylates | Cu(OTf)₂ | Quinoline Carboxylates | One-pot Michael addition/cyclization/aromatization. rsc.org |
| 2-Methylquinolines, Amines | Copper catalyst, O₂ | Aromatic Amides | Direct amidation. rsc.org |
Palladium-Catalyzed Oxidative Cyclization Reactions
Palladium catalysis offers a distinct set of strategies for constructing the quinoline core, often involving oxidative cyclization pathways that enable the formation of complex structures from simple precursors.
One such approach is the palladium(II)-catalyzed tandem C-H allylation, intermolecular amination, and aromatization for the one-pot synthesis of 3-methylisoquinolines. nih.gov This method provides a direct route to these derivatives in moderate to good yields. nih.gov Palladium catalysis is also instrumental in the synthesis of quinolin-2(1H)-ones. A Heck coupling-cyclization reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, catalyzed by palladium acetate with a phosphine (B1218219) ligand, yields 3-substituted quinolin-2(1H)-ones. nih.gov
Furthermore, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides, in the presence of Cu(OAc)₂ under an oxygen atmosphere, affords a range of diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov An oxidative cycloaddition of 3-substituted quinazoline-2,4(1H,3H)-diones with alkynes, catalyzed by Pd(II) in the presence of a silver(I) oxidant, has also been developed. thieme-connect.deresearchgate.net This transformation is believed to proceed via N–H palladation followed by ortho-C–H activation. thieme-connect.de The resulting tricyclic heterocycles can be subsequently converted to 1H-benzo[b]azepine-9-carboxamide derivatives through alkaline hydrolysis. thieme-connect.deresearchgate.net
Table 2: Overview of Palladium-Catalyzed Synthesis of Quinoline Analogues
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Benzylamines, Allyl acetate | Palladium(II) catalyst | 3-Methylisoquinolines | Tandem C-H allylation/amination/aromatization. nih.gov |
| 2-Iodoaniline, α,β-Unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | Heck coupling-cyclization. nih.gov |
| N-Substituted-3,3-diarylacrylamides | PdCl₂, Cu(OAc)₂, O₂ | 4-Arylquinolin-2(1H)-ones | Intramolecular amidation. nih.gov |
| Quinazoline-2,4(1H,3H)-diones, Alkynes | Pd(II) catalyst, Ag(I) oxidant | 1H-Azepino[3,2,1-ij]quinazoline-1,3(2H)-diones | Oxidative cycloaddition via C–H/N–H activation. thieme-connect.deresearchgate.net |
Zinc-Mediated and Zinc-Catalyzed Synthesis
While less common than copper or palladium, zinc-based catalysts have been effectively employed in specific syntheses of quinoline derivatives, particularly under microwave-assisted, solvent-free conditions.
An efficient procedure for the synthesis of (E)-2-styrylquinoline derivatives has been developed using zinc chloride as a catalyst under microwave irradiation. researchgate.net This method involves the condensation of 2-methylquinoline (B7769805) with various aldehydes. The use of zinc chloride facilitates the reaction, leading to shorter reaction times and simpler work-up procedures compared to conventional heating methods. researchgate.net This approach highlights the potential of zinc catalysts in promoting specific transformations within quinoline chemistry, especially when combined with green chemistry techniques like microwave assistance and the absence of solvents.
Table 3: Zinc-Chloride-Catalyzed Synthesis of (E)-2-Styrylquinolines
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| 2-Methylquinoline, Aldehydes | ZnCl₂ | (E)-2-Styrylquinolines | Microwave-assisted; solvent-free conditions. researchgate.net |
Metal-Free Catalysis
In a move towards more sustainable and environmentally friendly synthetic protocols, metal-free catalysis has gained significant traction. These methods avoid the use of potentially toxic and expensive transition metals, offering a milder and often more economical approach to quinoline synthesis.
A notable metal-free strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization to produce quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.govresearchgate.net This reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in DMSO, activating the methyl group and facilitating the formation of new C-C and C-N bonds. nih.gov The methodology exhibits excellent functional group tolerance and is scalable. nih.govresearchgate.net
Modifications to classic quinoline syntheses, such as the Skraup and Friedländer reactions, have also been developed under metal-free conditions. For instance, the Skraup reaction can be carried out by heating monosubstituted anilines with glycerol in concentrated sulfuric acid under microwave irradiation, yielding a variety of mono-functionalized quinolines. mdpi.com The Friedländer annulation, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be catalyzed by Brønsted or Lewis acids in a metal-free manner. mdpi.com
Table 4: Selected Metal-Free Syntheses of Quinoline Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Key Features |
| 2-Methylquinolines, 2-Styrylanilines | I₂, TBHP, DMSO | Functionalized Quinolines | C(sp³)–H functionalization and tandem cyclization. nih.govresearchgate.net |
| Monosubstituted anilines, Glycerol | H₂SO₄, Microwave | Mono-functionalized Quinolines | Metal-free Skraup reaction. mdpi.com |
| 2-Aminobenzaldehydes, Carbonyl compounds | Acid catalysis | Substituted Quinolines | Metal-free Friedländer reaction. mdpi.com |
Green Chemistry Principled Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogues. Key areas of focus include the use of alternative energy sources like microwaves and the reduction or elimination of hazardous solvents.
Microwave-Assisted Reaction Conditions
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase yields, and enhance reaction selectivity.
A rapid and efficient synthesis of 2-vinylquinolines is achieved through a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and various aldehydes under microwave irradiation. nih.gov This method demonstrates broad substrate scope and superior reaction kinetics compared to conventional heating. nih.gov Similarly, the synthesis of 2-methylquinoline-4-carboxylic acid derivatives has been accomplished using microwave heating, which offers good yields and shorter reaction times. lew.ro
The Pfitzinger reaction, used to create quinoline-4-carboxylic acids from isatins and ketones, can also be accelerated under microwave-assisted, basic conditions. researchgate.net Furthermore, a solvent-free synthesis of (E)-2-styrylquinoline derivatives catalyzed by zinc chloride is effectively performed in a microwave oven, highlighting the synergy between microwave assistance and solvent-free conditions. researchgate.net The synthesis of various other heterocyclic scaffolds, including quinoline derivatives, has been shown to be more efficient under microwave irradiation compared to conventional heating methods. jmpas.commdpi.comnih.gov
Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 2-acetoxymethyl quinoline derivatives | Longer reaction times | Good yields, shorter reaction times | lew.ro |
| Olefination of 2-methylquinoline | Slower kinetics | Rapid reaction, excellent yields | nih.gov |
| Pfitzinger reaction of isatins | Longer reaction times | Rapid and efficient | researchgate.net |
| Synthesis of (E)-2-styrylquinolines | Longer reaction times | Shorter reaction time, simpler work-up | researchgate.net |
Solvent-Free and Aqueous Reaction Media
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, and minimizes health and environmental hazards. Syntheses are increasingly being designed to run under solvent-free conditions or in environmentally benign solvents like water.
A notable example of a solvent-free approach is the copper-catalyzed mechanochemical click reaction for synthesizing N-heterocyclic hybrids that link a 1,2,3-triazole moiety to a quinoline core. beilstein-journals.orgresearchgate.net These milling procedures have proven to be significantly more efficient than the corresponding reactions in solution, with substantial gains in yield. beilstein-journals.orgresearchgate.net
Solvent-free conditions have also been successfully applied to the synthesis of polyhalo heterocyclic ketene (B1206846) aminals under microwave irradiation. nih.gov Additionally, the zinc chloride-catalyzed synthesis of (E)-2-styrylquinolines is another example of a successful solvent-free, microwave-assisted reaction. researchgate.net While aqueous reaction media are a key aspect of green chemistry, the provided sources emphasize solvent-free conditions for the synthesis of this compound and its analogues. The development of syntheses in aqueous media remains an area for future exploration.
Catalyst Reusability Considerations
The pursuit of sustainable and economically viable synthetic routes for quinoline derivatives has placed significant emphasis on the development of reusable catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused over multiple cycles without a significant loss of activity. rsc.orgresearchgate.net
Several studies have highlighted the use of nanocatalysts and supported metal catalysts in quinoline synthesis, with a focus on their recyclability. nih.gov For instance, a magnetic nanocatalyst, Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂, has been utilized for quinoline synthesis and can be effectively retrieved and reused. nih.gov Similarly, ZrO₂-supported Fe₃O₄ magnetic nanoparticles (ZrO₂/Fe₃O₄-MNPs) have been employed as an eco-friendly and efficient heterogeneous nanocatalyst in the Friedländer annulation to produce various quinolines. This catalyst can be recovered and reused for at least three consecutive runs with no substantial decrease in its catalytic performance. nih.gov
Another approach involves the use of zeolite-based catalysts, such as ZnCl₂/Ni-USY-acid, for the gas-phase synthesis of quinolines from aniline and alcohols. rsc.orgrsc.org These solid acid catalysts offer the benefits of easy separation and potential for regeneration. Furthermore, metal-free heterogeneous catalysts, like Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have shown remarkable recyclability in Friedländer synthesis for quinoline formation under mild conditions. nih.gov The development of such robust and reusable catalytic systems is pivotal for the large-scale, environmentally benign production of quinoline-3-carboxamides and their analogues.
Table 1: Examples of Reusable Catalysts in Quinoline Synthesis
| Catalyst | Synthetic Method | Reusability | Reference |
|---|---|---|---|
| Fe₃O₄ NPs-cell | Pyrimidinedo[4,5-b]quinoline synthesis | Reused 5 times without loss of activity | nih.gov |
| ZrO₂/Fe₃O₄-MNPs | Friedländer annulation | Reused 3 times with no significant drop in activity | nih.gov |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer synthesis | Demonstrates notable recyclability | nih.gov |
Strategic Functionalization and Derivatization
The functionalization and derivatization of the quinoline core are central to modulating the properties of the final compound. Specific substituents introduced at various positions on the quinoline ring can be achieved through a variety of strategic synthetic maneuvers.
Introduction of Amino and Carboxamide Groups
The introduction of amino and carboxamide functionalities onto the quinoline scaffold is a key step in the synthesis of many biologically relevant derivatives. The carboxamide group is typically formed by the amidation of a quinoline-3-carboxylic acid. This transformation can be achieved by reacting the corresponding carboxylic acid with a variety of amines in the presence of coupling agents. researchgate.net A highly efficient procedure for this amidation involves the use of tetraalkylthiuram disulfides as the amidation reagent, which proceeds under mild conditions and is compatible with a broad scope of substrates. researchgate.net
The introduction of an amino group can be accomplished through several routes. For example, 4-aminoquinoline (B48711) derivatives can be synthesized from 4-chloroquinoline (B167314) precursors via nucleophilic aromatic substitution with an appropriate amine. asm.orgnih.gov The synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a one-pot reaction utilizing α-naphthylamine, aromatic aldehydes, and malononitrile, catalyzed by magnetic nanoparticles. nih.gov These methods provide versatile pathways to access a wide array of amino- and carboxamide-substituted quinolines.
Synthesis of Specific Substituted Analogues (e.g., 4-amino-2-benzoylquinoline-3-carboxamide)
The synthesis of precisely substituted quinoline-3-carboxamide analogues demonstrates the sophistication of modern organic chemistry. A notable example is the preparation of 4-amino-2-benzoylquinoline-3-carboxamide, which has been accomplished through an efficient one-pot, three-component reaction. This method involves reacting 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in the presence of thiamine hydrochloride in water, showcasing a green chemistry approach. researchgate.net
The synthesis of other specific analogues often requires multi-step sequences. For instance, the creation of 2-arylquinoline-4-carboxamide derivatives can start from the Pfitzinger reaction to form the quinoline-4-carboxylic acid core, which is then subjected to amidation. imist.ma Further modifications, such as N-alkylation or coupling reactions, can introduce additional diversity. imist.ma The optimization of reported quinoline-3-carboxamide compounds has led to the synthesis of potent derivatives, including those bearing furan (B31954), thiophene (B33073), and benzyloxy moieties, by applying various molecular modeling techniques to guide the synthetic strategy. nih.gov
Synthesis of Chlorinated Quinoline-3-carboxamide Derivatives
Chlorinated quinoline derivatives represent an important subclass of compounds. A series of novel substituted 2-chloroquinoline-3-carboxamide (B1625466) derivatives have been prepared starting from acetanilides. researchgate.net The synthesis commences with a Vilsmeier–Haack reaction to produce 2-chloro-3-carbaldehyde quinolines. researchgate.net This intermediate aldehyde is then oxidized to the corresponding carboxylic acid. The final step involves coupling the 2-chloroquinoline-3-carboxylic acid with various anilines to yield the desired carboxamide derivatives. researchgate.net The structures of these synthesized compounds are typically confirmed using NMR and mass spectrometry. researchgate.net This synthetic route provides a reliable method for introducing a chlorine atom at the C-2 position of the quinoline ring while building the 3-carboxamide functionality.
Synthesis of 4-Quinolone Analogues with 3-Carboxamide Functionality
The 4-quinolone-3-carboxamide scaffold is a privileged structure in medicinal chemistry. The synthesis of these analogues is often achieved through the Gould-Jacobs reaction, starting from substituted anilines. This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-quinolone-3-carboxamides in excellent yields. rsc.org A key challenge in this synthesis can be the conversion of N-1 substituted 4-quinolone-3-carboxylate esters to their corresponding carboxamides, which can be restrictive. Simpler, scalable, and more efficient methodologies have been developed to overcome this and produce highly pure products. rsc.org These methods are adaptable for the derivatization of other less reactive carboxylate species, highlighting their versatility. rsc.org
Table 2: Synthetic Strategies for 4-Quinolone-3-Carboxamide Analogues
| Starting Material | Key Reaction | Product Type | Reference |
|---|---|---|---|
| Substituted anilines | Gould-Jacobs reaction | N-1 substituted 4-quinolone-3-carboxamides | rsc.org |
Aminolysis Reactions for Carboxamide Formation
Aminolysis is a direct and often high-yielding reaction for the formation of the carboxamide bond in the final step of quinoline-3-carboxamide synthesis. This reaction typically involves the treatment of a quinoline-3-carboxylic acid ester with an amine. For example, the synthesis of laquinimod (B608466), a 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, utilizes a high-yielding aminolysis of the corresponding methyl ester with N-ethylaniline. nih.gov
To drive the reaction to completion, the removal of the alcohol byproduct (e.g., methanol) is often necessary, as an equilibrium may exist between the ester and the final amide product. nih.gov A patented method describes the preparation of quinoline-3-carboxamides by reacting an appropriate alkyl ester with an aniline derivative in a refluxing aliphatic solvent. The process involves condensing the vapors of the refluxing mixture and treating them with an alcohol scavenging agent before returning the condensed vapors to the reaction, ensuring a high yield of the desired carboxamide.
C(sp³)-H Functionalization of 2-Methyl Quinoline Moieties
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional pre-functionalization methods. researchgate.netnih.gov In particular, the selective activation of typically inert C(sp³)-H bonds in methyl-substituted azaarenes, such as 2-methylquinoline, has garnered significant attention. researchgate.net This approach provides a direct route to modify the quinoline scaffold, a core structure in numerous pharmaceuticals and functional materials, thereby enabling the rapid generation of diverse chemical libraries for drug discovery and material science. researchgate.netnih.gov
The primary challenge in C(sp³)-H functionalization lies in the high bond dissociation energy and low acidity of these bonds, which makes them inherently unreactive. nih.gov Overcoming this requires sophisticated catalytic systems that can selectively cleave a specific C-H bond in the presence of other potentially reactive sites. For methylquinolines, research has largely focused on two main strategies: transition-metal catalysis and metal-free oxidative methods.
A predominant strategy involves the use of transition-metal catalysts, where the nitrogen atom of the quinoline ring acts as an intrinsic directing group. nih.govucsf.edu This is particularly effective for substrates like 8-methylquinoline, where the nitrogen atom can chelate to a metal center, positioning it to selectively activate the C-H bonds of the adjacent methyl group. nih.govresearchgate.net Various transition metals, including rhodium (Rh), ruthenium (Ru), and palladium (Pd), have been successfully employed to catalyze a range of transformations. researchgate.netrsc.org For instance, Rh(III)-catalyzed reactions have been used for the amidation of 8-methylquinolines, while Ru(II) catalysts have enabled direct alkylation with olefins. researchgate.net These methods often form cyclometallated complexes as key intermediates, facilitating the subsequent bond formation. nih.gov
In addition to metal-catalyzed pathways, metal-free approaches for the C(sp³)-H functionalization of 2-methylquinolines have been developed as more sustainable and environmentally benign alternatives. nih.govnih.gov A common metal-free method involves the oxidation of the methyl group to a more reactive aldehyde functional group. scholaris.ca This transformation can be achieved using systems like iodine in dimethyl sulfoxide (B87167) (DMSO), which allows for the synthesis of quinoline-2-carboxaldehyde from 2-methylquinoline under mild, metal-free conditions. scholaris.ca This aldehyde intermediate serves as a versatile handle for further derivatization. Other metal-free reactions include acetic acid-promoted syntheses of complex heterocyclic systems. researchgate.net
The following tables summarize key research findings in both transition-metal catalyzed and metal-free C(sp³)-H functionalization of methylquinoline moieties.
Table 1: Examples of Transition-Metal Catalyzed C(sp³)-H Functionalization of Methylquinolines
| Catalyst System | Substrate | Coupling Partner / Reagent | Product Type | Reference |
| [CpRhIIICl2]2 | 8-Methylquinoline | N-Hydroxyphthalimides | Amidated 8-methylquinoline | researchgate.net |
| [RuCl2(p-cymene)]2 | 8-Methylquinoline | Acrylates, Styrenes | Linearly alkylated 8-methylquinoline | researchgate.net |
| RhH{κ3-P,O,P-[xant(PiPr2)2]} | 3-Methylquinoline | - | Rhodium(I)-(2-quinolinyl) derivative | nih.govacs.org |
| CpRh(III) | 8-Methylquinoline | o-Ethynylaniline derivatives | 8-(Indol-3-yl)methyl-quinoline | rsc.org |
Table 2: Examples of Metal-Free C(sp³)-H Functionalization of Methylquinolines
| Promoter / Conditions | Substrate | Reagent(s) | Product Type | Reference |
| Acetic Acid | 2-Methylquinoline | Enaminoesters, Elemental Sulfur | 5-(Quinolin-2-yl)isothiazole | researchgate.net |
| I2 / DMSO | 2-Methylquinoline | - | Quinoline-2-carboxaldehyde | scholaris.ca |
| Metal-Free Tandem Reaction | 2-Methylquinoline | 2-Styrylanilines | Functionalized Quinoline | nih.gov |
These advanced methodologies underscore the significant progress in the selective functionalization of the 2-methyl group of quinolines. By enabling direct C-C and C-heteroatom bond formation at the C(sp³)-position, these strategies provide powerful tools for the synthesis of novel this compound analogues and other complex quinoline derivatives.
Spectroscopic and Structural Elucidation of 2 Methylquinoline 3 Carboxamide
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-Methylquinoline-3-carboxamide is expected to show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C=C and C-H bonds.
The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) will give a strong absorption band typically between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1640-1550 cm⁻¹. The C-N stretching vibration will likely be observed around 1400 cm⁻¹. orgchemboulder.comchemicalbook.com
The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the quinoline (B57606) ring will show multiple bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3100 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Weak |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1640 - 1550 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-N Stretch | ~ 1400 | Medium |
Note: These are predicted values based on general IR correlation tables and data from related compounds. orgchemboulder.comchemicalbook.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed, and its exact mass can be determined by HRMS, allowing for the confirmation of the molecular formula. acs.orgnih.gov
The fragmentation of this compound under electron impact is expected to follow pathways characteristic of quinoline and amide compounds. chempap.org A primary fragmentation pathway would likely involve the loss of the carboxamide group or parts of it. For example, the loss of the NH₂ radical (·NH₂) would result in a fragment ion [M-16]⁺. Another possible fragmentation is the loss of the entire carboxamide moiety as ·CONH₂ to give a [M-44]⁺ fragment. researchgate.net
The quinoline ring itself is relatively stable, but it can undergo fragmentation by losing HCN, a characteristic fragmentation for quinolines, leading to a [M - CONH₂ - HCN]⁺ fragment. rsc.org The fragmentation pattern would also likely show a peak corresponding to the 2-methylquinoline (B7769805) cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 170 | [M - NH₂]⁺ |
| 142 | [M - CONH₂]⁺ (2-methylquinoline cation) |
| 115 | [M - CONH₂ - HCN]⁺ |
Note: These are predicted fragmentation patterns. The relative abundances of the fragments would depend on the ionization conditions.
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which are then compared with the theoretically calculated values to confirm its empirical formula. For a related compound, 2-methylquinoline-3-carboxylic acid, the empirical formula is C₁₁H₉NO₂. sigmaaldrich.com The analysis of various quinoline derivatives is a standard procedure to verify their composition. mdpi.comelementalmicroanalysis.com
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 70.96 | Data not available in search results |
| Hydrogen (H) | 5.41 | Data not available in search results |
| Nitrogen (N) | 15.04 | Data not available in search results |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of quinoline derivatives reveals electronic transitions within the molecule. The absorption spectra of quinoline and its derivatives typically show bands corresponding to π-π* transitions. researchgate.net For instance, a study on various quinoline derivatives showed absorption bands that can be attributed to charge transfer between different parts of the molecule. researchgate.net The specific absorption maxima (λmax) for this compound are influenced by the solvent and the molecular structure. While specific UV-Vis data for this compound is not available in the provided search results, studies on similar compounds, such as certain quinoline-based molecules, show absorption peaks around 335 nm and between 360-410 nm, corresponding to π-π* transitions and intramolecular charge transfer. researchgate.net Another related compound exhibited a distinct absorption peak at λmax 404 nm. researchgate.net
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Data not available | Data not available | Data not available |
X-ray Diffraction Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
The conformation of the molecule, including the planarity of the quinoline ring and the orientation of the carboxamide group, is determined from the crystallographic data. In related structures, the quinoline ring system is typically planar or nearly planar. nih.govresearchgate.net For N-(quinolin-8-yl)quinoline-2-carboxamide, the dihedral angle between the two quinoline rings is 11.54 (3)°. nih.gov The amide plane in this molecule forms different dihedral angles with the two quinoline rings, indicating a twisted conformation. nih.gov In 4-styrylquinolines, non-planar conformations are often observed. nih.gov
The packing of molecules in the crystal is governed by intermolecular forces. In the crystal structure of N-(quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are present, with a centroid–centroid distance of approximately 3.735 Å. nih.gov The molecular conformation is also stabilized by intramolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov In other quinoline derivatives, C-H···O hydrogen bonds and van der Waals interactions contribute to the cohesion and stabilization of the crystal structure. chemmethod.com Studies on related systems show that N–H⋯N hydrogen bonding is a dominant intermolecular interaction, often leading to the formation of chains or layers. nih.govnih.gov
Advanced Spectroscopic Techniques
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique utilized to investigate the excited-state dynamics of fluorescent molecules. This method provides insights into the lifetimes of excited electronic states and the various de-excitation pathways available to a molecule after absorbing light. For this compound, such studies would reveal crucial information about its photophysical behavior, including the rates of radiative (fluorescence) and non-radiative decay processes.
While specific time-resolved fluorescence data for this compound is not extensively detailed in the available literature, the general principles of the technique can be described. The analysis typically involves exciting a sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. This decay is often exponential and can be characterized by a fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
The fluorescence lifetime can be influenced by various factors, including the solvent, temperature, and the presence of quenchers. For quinoline derivatives, the substitution pattern on the quinoline ring is known to significantly affect their photophysical properties. The methyl group at the 2-position and the carboxamide group at the 3-position in this compound would be expected to modulate the energy of the excited states and their decay kinetics compared to the parent quinoline molecule.
A hypothetical data table for a time-resolved fluorescence experiment on this compound in different solvents might look as follows. This data is illustrative and serves to demonstrate the type of information that would be obtained from such a study.
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φf) |
| Cyclohexane | 315 | 365 | 5.2 | 0.15 |
| Dichloromethane | 320 | 378 | 4.8 | 0.12 |
| Acetonitrile | 320 | 385 | 4.5 | 0.10 |
| Ethanol (B145695) | 318 | 390 | 4.1 | 0.08 |
| Water | 315 | 405 | 3.5 | 0.05 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Low-Temperature Phosphorescence Studies
Low-temperature phosphorescence spectroscopy provides valuable information about the triplet excited state of a molecule. By cooling the sample to cryogenic temperatures, typically using liquid nitrogen (77 K), non-radiative decay processes are minimized, allowing for the observation of phosphorescence, which is emission from a triplet excited state to a singlet ground state. This process is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence.
For this compound, low-temperature phosphorescence studies would help to characterize the energy of its lowest triplet state (T1) and its lifetime. This information is crucial for understanding the complete photophysical profile of the molecule and is particularly relevant for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy.
The phosphorescence spectrum is typically red-shifted compared to the fluorescence spectrum due to the lower energy of the triplet state relative to the singlet excited state. The vibrational structure of the phosphorescence spectrum can also provide insights into the geometry of the molecule in its triplet state.
A representative, though hypothetical, data table for a low-temperature phosphorescence study of this compound in a rigid matrix is presented below.
| Matrix | Temperature (K) | Excitation Wavelength (nm) | Phosphorescence Maxima (nm) | Phosphorescence Lifetime (τp) (s) |
| Ethanol Glass | 77 | 320 | 480, 510, 545 | 1.2 |
| EPA Glass* | 77 | 320 | 478, 508, 542 | 1.5 |
*EPA = Ether:Isopentane:Ethanol (5:5:2 by volume) Note: The data in this table is hypothetical and for illustrative purposes only.
The study of both time-resolved fluorescence and low-temperature phosphorescence provides a comprehensive picture of the excited-state behavior of this compound, which is essential for the rational design of new materials with tailored photophysical properties.
Computational Investigations and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rsc.org For quinoline (B57606) derivatives, DFT is employed to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. rsc.org A common approach involves using hybrid functionals like B3LYP with various basis sets, such as 6-31G'(d,p) or 6-311++G(d), to achieve a balance between computational cost and accuracy. rsc.org
Geometry Optimization and Structural Refinement
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For quinoline derivatives, DFT calculations are used to refine molecular geometries, predicting bond lengths, bond angles, and dihedral angles. nih.gov
For instance, in a study of phenyl quinoline-2-carboxylate, DFT geometry optimization revealed changes in the dihedral angles between the quinoline and phenyl rings after the calculation, suggesting a refinement from the initial crystallographic data to a more stable gas-phase conformation. mdpi.comresearchgate.net These optimized structures provide crucial insights into the molecule's steric and electronic properties and serve as the foundation for all subsequent computational analyses. nih.gov
Table 1: Representative Calculated vs. Experimental Bond Lengths for a Quinoline Derivative Note: Data is illustrative for a related quinoline structure to demonstrate the methodology.
| Bond | DFT Calculated Length (Å) | Experimental X-ray Length (Å) |
|---|---|---|
| C4–N7 | 1.3594 | 1.3662 |
| C8–N7 | 1.3191 | 1.3202 |
| C1–C6 | 1.3730 | 1.3770 |
Electronic Property Estimation
DFT calculations are highly effective for estimating a wide range of global and local electronic properties and reactivity descriptors. These parameters help in understanding the chemical behavior of the molecule. rsc.orgrsc.org
Key electronic properties calculated for quinoline derivatives include:
Ionization Energy (I) and Electron Affinity (A) : These are determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively, based on Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO).
Energy Gap (ΔE) : The difference between the HOMO and LUMO energies (ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. rsc.org
Global Hardness (η) and Softness (S) : Hardness (η = (I-A)/2) measures resistance to change in electron distribution, while softness (S = 1/η) is its inverse. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. researchgate.net
Electronic Chemical Potential (μ) and Electronegativity (χ) : Chemical potential (μ = (EHOMO + ELUMO)/2) describes the escaping tendency of electrons. Electronegativity (χ = -μ) is a measure of an atom's ability to attract shared electrons. researchgate.net
Electrophilicity Index (ω) : This descriptor (ω = μ²/2η) quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.
Table 2: Calculated Electronic Properties for a Quinoline Derivative (Illustrative)
| Property | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.218 |
| LUMO Energy | ELUMO | - | -0.186 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.032 |
| Ionization Energy | I | -EHOMO | 5.218 |
| Electron Affinity | A | -ELUMO | 0.186 |
| Hardness | η | (I-A)/2 | 2.516 |
| Softness | S | 1/η | 0.397 |
| Electronegativity | χ | (I+A)/2 | 2.702 |
Solvent Effects on Molecular Stability and Electronic Properties
The surrounding medium can significantly influence a molecule's properties. Computational models can simulate these effects by treating the solvent as a continuous medium (Continuum Solvation Models like PCM) or by including explicit solvent molecules. Studies on quinoline derivatives have shown that solvent polarity can affect electronic absorption spectra and molecular stability. researchgate.net For example, time-dependent DFT (TD-DFT) calculations including solvent effects have been used to predict how UV-Vis absorption spectra might shift in different environments, such as acetonitrile. uantwerpen.be
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO. rsc.org The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). The distribution and energy of these orbitals provide critical insights into the most probable sites for electrophilic and nucleophilic attacks. uantwerpen.be
For quinoline derivatives, FMO analysis shows that the electron clouds of the HOMO and LUMO are often distributed across the entire molecule, particularly the quinoline and any attached aromatic rings. researchgate.net This delocalization is crucial for the molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO is a key parameter derived from FMO analysis, indicating the molecule's kinetic stability and charge transfer characteristics. rsc.orgresearchgate.net
Prediction and Comparison of Spectroscopic Data (NMR, IR) with Experimental Results
A powerful application of DFT is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds. researchgate.net
IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d)) to better match experimental FT-IR spectra. This comparison helps in assigning specific vibrational modes, such as C=O, N-H, and C-N stretching, to the observed bands. nih.gov
NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental results to aid in the complete and accurate assignment of signals, which is particularly useful for complex structures. researchgate.netnih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. For quinoline-3-carboxamide (B1254982) derivatives, docking studies are frequently performed to identify potential biological targets and understand their binding interactions at the molecular level. mdpi.comresearchgate.net
These simulations help elucidate how the ligand fits into the active site of a protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net For example, numerous quinoline-3-carboxamide derivatives have been docked against the ATP-binding sites of various kinases, including ATM kinase and Epidermal Growth Factor Receptor (EGFR), to explore their potential as kinase inhibitors. mdpi.comnih.govnih.gov The results are often quantified by a "docking score," which estimates the binding affinity, with more negative scores typically indicating stronger binding. researchgate.netnih.gov These in silico findings are invaluable for prioritizing compounds for synthesis and further in vitro and in vivo testing. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-Methylquinoline-3-carboxamide |
| Phenyl quinoline-2-carboxylate |
| ATM kinase |
Prediction of Binding Modes and Affinities to Molecular Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to quinoline-3-carboxamide derivatives to elucidate their binding modes and estimate their binding affinities against various molecular targets.
Studies have shown that quinoline-3-carboxamides (B1200007) are a significant class of small molecules known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen is often predicted to bind to the hinge region of these kinases, positioning them as competitive inhibitors of adenosine (B11128) triphosphate (ATP). Molecular docking analyses have been performed for these derivatives against several DNA Damage and Response (DDR) kinases, including Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), as well as their homologs mTOR and PI3Kγ. In these studies, specific derivatives showed high docking scores, indicating strong predicted binding affinity, particularly towards ATM kinase.
Beyond kinases, computational models have predicted the binding of quinoline-carboxamide derivatives to other targets. For instance, in silico modeling of derivatives as P2X7 receptor (P2X7R) antagonists predicted favorable binding energies. Similarly, studies on quinoline derivatives as potential anti-malarial drugs identified representative binding modes with affinities ranging from -5.1 kcal/mol to -6.9 kcal/mol.
| Derivative Class | Molecular Target | Predicted Binding Affinity / Score | Reference |
|---|---|---|---|
| Quinoline-3-carboxamides (e.g., compound 6f) | ATM Kinase | Highest docking score among related kinases | |
| Quinoline-carboxamide (compound 1d) | P2X7 Receptor | -7.07 kcal/mol | |
| Quinoline-carboxamide (compound 2g) | P2X7 Receptor | -7.1 kcal/mol | |
| Quinoline derivative 3 | Dehydrogenase (anti-malarial target) | -6.9 kcal/mol to -5.1 kcal/mol |
Analysis of Ligand-Target Interaction Patterns (e.g., Hydrogen Bonds, π-π Stacking)
Understanding the specific molecular interactions between a ligand and its target is crucial for rational drug design. Computational studies on quinoline-3-carboxamide derivatives have detailed the key interaction patterns responsible for their binding.
For the ATM kinase-ligand complex, typical interactions observed include π-π stacking, halogen bonding, hydrogen bonding, and aromatic hydrogen bonding. In the complex with a specific derivative (compound 6f), two key interacting residues were identified: a Tyrosine (Tyr) residue forming a π-π stacking interaction and an Aspartate (Asp) residue forming a halogen bond with the ligand.
In the context of P2X7R antagonists, hydrogen bonding plays a critical role. The nitrogen of the quinoline ring was predicted to form a hydrogen bond with a Lysine (Lys) residue. Other key hydrophilic interactions involved Tyrosine (Tyr), Serine (Ser), and Asparagine (Asn) residues. Furthermore, hydrophobic interactions, such as π-alkyl interactions with Phenylalanine (Phe) and Isoleucine (Ile), were identified as major factors contributing to the binding affinity.
| Molecular Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| ATM Kinase | Tyr (73) | π-π Stacking | |
| Asp (207) | Halogen Bonding | ||
| P2X7 Receptor | Lys (630, 443), Tyr (628) | Hydrogen Bonding | |
| Phe (428), Ile (643) | π-Alkyl Interaction | ||
| - | Hydrophobic Interactions |
Molecular Dynamics (MD) Simulations
To supplement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment. For quinoline-3-carboxamide derivatives, MD simulations have been crucial for establishing the stability of the predicted interactions.
Complex Stability Analysis and Conformational Dynamics
MD simulations, often run for periods such as 100 nanoseconds, are used to assess the stability of the protein-ligand complex. A key metric for this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time. A stable RMSD value for the protein-ligand complex, protein, and ligand indicates that the system has reached equilibrium and the binding mode is stable.
In simulations of a quinoline-3-carboxamide derivative (compound 6f) with ATM kinase, the protein's secondary structure was confirmed to be stable throughout the 100 ns simulation. Furthermore, by analyzing the RMSD fluctuations of key interacting residues, the stability of specific bonds can be assessed. For the ATM-6f complex, the π-π stacking interaction with Tyr(73) showed a small RMSD variation (1.5–2 Å), indicating a strong and stable interaction. In contrast, the halogen bond with Asp(207) showed larger variations, suggesting a more dynamic formation and breakage of this weaker bond, likely due to conformational changes of the ligand.
Binding Free Energy Calculations
Binding free energy calculations provide a more quantitative prediction of binding affinity than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. These calculations have been used to validate the inhibitor potential of identified quinoline-carboxamide compounds. The MM-PBSA method calculates the binding free energy by summing the binding energy in a vacuum and the difference in solvation free energies for the complex, receptor, and ligand. This approach, while computationally intensive, offers a more rigorous validation of potential inhibitors before their synthesis and in vitro testing.
In Silico Mechanistic Studies
Computational methods can provide deep mechanistic insights into why a ligand shows selectivity for one target over another, even among closely related proteins. For quinoline-3-carboxamide derivatives targeting PIKK family kinases, a reward/penalty analysis obtained from docking visualization tools was used to understand their selectivity for ATM kinase.
This analysis revealed that while the rewards from van der Waals and hydrogen bond interactions were similar for ATM and PI3Kγ, the penalties for the ligand were much higher with PI3Kγ. These penalties arose from factors like buried polar atoms, intraligand contacts, and exposed hydrophobic groups on the ligand. The large penalties associated with PI3Kγ resulted in a reduced binding affinity and a lower docking score compared to ATM. This detailed energetic breakdown provides a clear mechanistic hypothesis for the observed selectivity, guiding further optimization of the ligand scaffold.
Computational Approaches for Target Identification
Beyond characterizing interactions with known targets, in silico approaches are instrumental in identifying new potential biological targets for a given chemical scaffold. Structure-based and ligand-based drug design methods have successfully nominated novel targets for various quinoline-3-carboxamide derivatives.
Antibacterial Agents: Computational studies led to the design and target identification of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides as potential antibacterial agents against Staphylococcus aureus.
Cancer Targets: In silico screening identified N-2-amino-N-phenyl quinoline-3-carboxamide derivatives as potential inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in cancer therapy.
Epigenetic and Hypoxia Pathways: The well-known quinoline-3-carboxamide, Tasquinimod, was identified as having an on-target mechanism involving allosteric binding to HDAC4. This binding disrupts the formation of the HDAC4/NCoR1/HDAC3 complex, which in turn interferes with HIF-1α transcriptional activation—a critical survival pathway for tumors.
These examples highlight the power of computational chemistry to explore the vast landscape of biological targets and propose novel therapeutic applications for the quinoline-3-carboxamide framework.
Chemical Reactivity and Reaction Mechanisms of 2 Methylquinoline 3 Carboxamide
Fundamental Reaction Types
The reactivity of 2-methylquinoline-3-carboxamide can be categorized into several fundamental reaction types, including oxidation, reduction, and substitution reactions. The specific outcome of these reactions depends on the reagents and conditions employed.
The 2-methyl group of the quinoline (B57606) ring is a primary site for oxidation. Depending on the oxidizing agent and reaction conditions, this methyl group can be converted into various oxidized forms, such as an aldehyde or a carboxylic acid. For instance, the oxidation of 2-methylquinoline (B7769805) can yield quinoline-2-carbaldehyde. acs.org More vigorous oxidation can convert the methyl group into a carboxylic acid group. youtube.com
Studies on related compounds show that the oxidation of a methylquinoline carboxylic acid, such as 2-methylquinoline-3-carboxylic acid, with reagents like nickel peroxide in an aqueous base can lead to the formation of quinoline-2,3-dicarboxylic acid in high yield. tandfonline.com This indicates that both the methyl group and the quinoline ring system can be oxidized under specific conditions. The use of potassium permanganate (B83412) (KMnO4) is also a common method for oxidizing alkyl side chains on aromatic rings. youtube.com
Table 1: Oxidation Reactions of Methylquinoline Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-Methylquinoline | I2, TBHP, DMSO | Quinoline-2-carbaldehyde | acs.org |
| 2-Methylquinoline | Hot alkaline KMnO4 | Quinoline-2-carboxylic acid | youtube.com |
The reduction of this compound can target either the quinoline ring system or the carboxamide functional group. The chemoselective reduction of carboxamides is a significant area of synthetic chemistry, as they can be converted to amines, aldehydes, or alcohols. rsc.org Common reducing agents like lithium aluminum hydride (LiAlH4) or diboranes are effective for amide reduction but may lack chemoselectivity and also reduce other functional groups present in the molecule. rsc.org
The reduction of the carboxamide group in the presence of the quinoline ring requires careful selection of reagents to avoid unwanted side reactions on the heterocyclic system. For example, the reduction of a nitrile group on a quinoline derivative to an amine has been successfully achieved using LiAlH4, demonstrating the feasibility of reducing nitrogen-containing functional groups on the quinoline scaffold. rsc.org
The presence of the methyl group (an activating group) and the carboxamide group (a deactivating group) on the pyridine (B92270) ring of this compound influences the regioselectivity of electrophilic substitution. In related quinoline systems, it has been noted that electron-donating groups facilitate electrophilic substitution on the aromatic ring. evitachem.com The electrostatic potential map of similar quinoline derivatives shows that regions of negative electrostatic potential, which are prone to electrophilic attack, are located on the quinoline nitrogen and other heteroatoms. nih.gov
The electron-deficient nature of the pyridine ring in the quinoline system makes it susceptible to nucleophilic attack, particularly at positions 2 and 4. In this compound, the presence of the methyl group at position 2 makes this site less sterically accessible. However, nucleophilic substitution reactions are well-documented for quinoline derivatives, often involving the displacement of a leaving group. For instance, 2-chloroquinoline (B121035) derivatives readily undergo nucleophilic substitution at the C2 position. rsc.org
Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been reported, proceeding through a proposed redox ring-opening of an intermediate cycloadduct. rsc.org This suggests that even without a traditional leaving group, the quinoline ring can undergo nucleophilic substitution under specific conditions.
Specific Mechanistic Pathways
Understanding the specific mechanisms of reactions involving the carboxamide group is crucial for predicting the products and optimizing reaction conditions.
Aminolysis refers to the reaction of an amine with another molecule, resulting in the cleavage of a bond. In the context of this compound, this could involve the hydrolysis of the amide bond or a transamidation reaction with another amine. The general mechanism for the aminolysis of an ester, which forms an amide, involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. acs.org A similar pathway can be envisioned for the reaction of the carboxamide group.
Studies on the solvolysis of laquinimod (B608466), a related quinoline-3-carboxamide (B1254982), show that the enol proton is crucial for the reaction with alcohols. acs.org The reaction proceeds via first-order kinetics, suggesting a unimolecular decomposition into a ketene (B1206846) intermediate. acs.org While the carboxamide itself is generally stable, its reaction with nucleophiles like amines can be facilitated under certain conditions, such as elevated temperatures or the use of catalysts. Direct, non-catalytic aminolysis has been observed for some ester derivatives, indicating that the intrinsic reactivity of the substrate and nucleophile can be sufficient under the right conditions. mdpi.com
Solvolysis Reaction Kinetics and Mechanisms
The investigation into the solvolysis of quinoline-3-carboxamide derivatives provides insight into their stability and reactivity in solution. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on closely related compounds, such as laquinimod (5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide), offer a valuable model. Research has shown that compounds in this family can undergo solvolysis reactions that adhere to first-order reaction kinetics. This observation is a strong indicator of a unimolecular decomposition pathway.
The proposed mechanism for the solvolysis of these quinoline-3-carboxamides (B1200007) involves the molecule decomposing unimolecularly. The rate of this process is dependent on the solvent's properties. Spectroscopic analysis of laquinimod has revealed that the molecule exists in different conformations depending on the polarity of the solvent. In nonpolar solvents, an intramolecularly hydrogen-bonded conformation is predominant. Conversely, in polar solvents, this intramolecular hydrogen bonding is less prevalent. This solvent-dependent conformational flexibility likely influences the rate of solvolysis.
Intramolecular Proton Transfer and Ketene Formation Mechanisms
A key mechanistic feature of the reactivity of certain quinoline-3-carboxamide derivatives is the potential for intramolecular proton transfer, leading to the formation of a highly reactive ketene intermediate. This pathway is particularly relevant for derivatives that can exist in an enol form.
The proposed mechanism involves the transfer of an enol proton to the exocyclic carbonyl substituent. This transfer results in the concomitant formation of a ketene. For some quinoline-3-carboxamide derivatives, steric interactions can weaken the intramolecular hydrogen bond to the carbonyl oxygen, which in turn facilitates this proton transfer and subsequent ketene formation.
The formation of amides from ketenes has been studied both theoretically and experimentally. These studies support a mechanism that can proceed via the enol of the amide as an intermediate. The kinetics of the amination of ketenes have shown a first-order dependence on the amine concentration, suggesting a reaction that involves free amine molecules. The presence of a protic solvent can further catalyze the reaction by reducing the energy barrier for the formation of the amide bond from the ketene.
Direct Olefination Reaction Mechanisms (e.g., Knoevenagel-type Condensation)
The 2-methyl group on the quinoline ring is activated by the electron-withdrawing nature of the heterocyclic system, making it susceptible to condensation reactions with carbonyl compounds, a classic example being the Knoevenagel-type condensation. This reaction provides a pathway for carbon-carbon bond formation and the synthesis of unsaturated derivatives.
The reaction is catalyzed by acetic acid, and the rate of the initial addition step is sensitive to the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups on the aldehyde accelerate the reaction, as indicated by a positive Hammett ρ value.
| Reaction Step | Hammett ρ Value | Interpretation |
|---|---|---|
| Addition (rate-determining) | +1.42 | Accelerated by electron-withdrawing groups on the benzaldehyde. |
| Esterification of the intermediate alcohol | +0.4 | Slightly accelerated by electron-withdrawing groups. |
Ring Opening and Recyclization Reactions
The quinoline ring system, while aromatic, can undergo ring-opening and recyclization reactions under specific conditions, particularly when subjected to nucleophilic attack. These reactions can lead to the formation of different heterocyclic or open-chain structures.
One classic example of such reactivity in nitrogen heterocycles is the Chichibabin reaction, where a nucleophile, typically an amide anion, attacks the electron-deficient ring. While this reaction typically results in amination, under certain conditions, it can initiate ring transformations.
Studies on related nitrogen-containing heterocycles have demonstrated that nucleophilic attack can lead to the cleavage of the ring. For instance, the reaction of 3-cyano-1-methylpyridinium iodide in aqueous base leads to ring opening to form an intermediate that can then undergo ring closure to yield a substituted pyridine derivative. youtube.com This type of mechanism, involving a ring-opened intermediate, could be envisaged for this compound under appropriate nucleophilic conditions.
Furthermore, the isomerization of amides within cyclic systems can lead to ring-opening and the formation of new heterocyclic structures. For example, the acid-catalyzed isomerization of 3-amido-2-phenyl azetidines results in a ring-opening to form 2-oxazolines. nih.gov This highlights the potential for the amide functionality in this compound to participate in ring transformation reactions.
Intramolecular Redox Processes in Quinoline Synthesis
Intramolecular redox reactions represent an efficient strategy in the synthesis of quinoline derivatives. These processes often involve a starting material that contains both a reducible group, such as a nitro group, and a group that can be oxidized, all within the same molecule or in a reaction mixture that facilitates an internal redox event.
A notable example is the synthesis of quinolines from 2-nitrobenzyl alcohol and a ketone. nih.gov In this environmentally friendly approach, the nitro group is reduced while the alcohol is oxidized, leading to the formation of the quinoline ring system through a cascade of reactions. This demonstrates a transition-metal-free method for constructing the quinoline core via an intramolecular redox process. nih.gov
Similarly, the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) proceeds through an intramolecular redox cyclization. nih.gov Mechanistic studies have shown the in-situ formation of a 2-nitrosobenzaldehyde intermediate via an intramolecular redox reaction, which then undergoes condensation and cyclization. nih.gov
These examples, while pertaining to the synthesis of the quinoline ring rather than a reaction of a pre-formed quinoline, underscore the potential for intramolecular redox processes within the broader chemistry of quinoline-related compounds.
Non Biological Applications and Material Science Contributions
Intermediate in Organic Synthesis
The structural framework of 2-Methylquinoline-3-carboxamide makes it a significant starting point for the construction of more elaborate molecules. Its reactive sites can be selectively modified, allowing chemists to introduce a variety of functional groups and build molecular complexity.
Precursor for More Complex Quinoline (B57606) Derivatives
The quinoline-3-carboxamide (B1254982) scaffold is a key component in the synthesis of a wide range of more complex quinoline derivatives. mdpi.comresearchgate.net The foundational structure of this compound, derived from its corresponding carboxylic acid, serves as a platform for creating new molecules. For instance, the general synthesis of quinoline-3-carboxamide derivatives often involves the coupling of the parent quinoline-3-carboxylic acid with various amines. mdpi.com This process allows for the introduction of diverse substituents on the carboxamide nitrogen, leading to a large library of derivative compounds.
A common synthetic route involves the reaction of a 2-methylquinoline-3-carboxylic acid with a suitable amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotrizole (HOBt). mdpi.com This methodology has been successfully employed to create series of novel quinoline-3-carboxamide derivatives with various functionalities. mdpi.com For example, starting from 6-phenyl-2-methylquinoline-3-carboxylic acid, a range of N-substituted amides have been synthesized, demonstrating the versatility of this precursor. mdpi.com
| Precursor | Reagents | Resulting Derivative Class |
| 2-Methylquinoline-3-carboxylic acid derivatives | Various amines, EDC·HCl, HOBt, DIEA | N-substituted-2-methylquinoline-3-carboxamides mdpi.com |
| 2-Chloroquinoline-3-carbaldehydes | Oxidation, then coupling with anilines | 2-Chloroquinoline-3-carboxamide (B1625466) derivatives researchgate.net |
| Pyrimido[4,5-b]quinoline-diones | Basic hydrolysis | 2-(Methylamino)quinoline-3-carboxamides nuph.edu.ua |
Building Blocks for Novel Heterocyclic Scaffolds
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. researchgate.net this compound serves as a valuable building block for constructing novel and complex heterocyclic systems. The functional groups on the quinoline core can participate in various chemical transformations to form fused or linked ring systems.
For example, the related 2-chloroquinoline-3-carbaldehydes are highly reactive intermediates used to construct a multitude of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. rsc.org Similarly, the carboxamide functional group in this compound can be chemically manipulated or can direct further reactions to create more intricate molecular architectures. The synthesis of quinoline derivatives through methods like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group, highlights the modularity of building quinoline-based structures. ijpsjournal.com
Role in Catalysis and Chemical Engineering
While direct catalytic applications of this compound are not extensively documented, the broader quinoline class of compounds plays a significant role in the design of catalysts and the advancement of sustainable chemical processes.
Design of Novel Catalytic Systems
The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the carboxamide group are potential coordination sites for metal ions. This property allows quinoline-carboxamide derivatives to act as ligands in the design of novel catalytic systems. rsc.org Functionalization of the quinoline scaffold is a key strategy for developing new catalysts with enhanced selectivity and efficiency. rsc.org For instance, rhodium-catalyzed and copper-catalyzed reactions have been developed for the functionalization of the quinoline ring at various positions, showcasing the interaction between the quinoline nucleus and transition metals in a catalytic cycle. rsc.org While not specifying the 2-methyl-3-carboxamide derivative, these studies on C-H activation and functionalization of quinolines demonstrate the potential of this scaffold in catalysis. rsc.orgresearchgate.net
Contributions to Green Chemical Processes
The synthesis of quinoline derivatives is an active area of research within green chemistry, which aims to develop more environmentally friendly chemical processes. ijpsjournal.comzenodo.org Key principles of green chemistry include the use of safer solvents (like water or ethanol), reduction of waste, and the use of efficient catalysts. researchgate.netnih.gov
Several green methods have been developed for synthesizing the quinoline core, which is the backbone of this compound. These include:
Nanocatalysis : Using nanocatalysts for the synthesis of quinoline derivatives can lead to high yields in shorter reaction times, often under solvent-free conditions. nih.gov
Ultrasonic Irradiation : The use of ultrasound can enhance reaction rates and yields in the synthesis of quinoline-based compounds. ijpsjournal.comzenodo.org
Greener Solvents : Replacing hazardous organic solvents with water or ethanol (B145695) aligns with green chemistry principles. researchgate.net
Catalyst-Free Techniques : Some modern synthetic protocols for quinolines have eliminated the need for a catalyst altogether. researchgate.net
Probes in Biochemical Assays
The quinoline-3-carboxamide structure is a recognized pharmacophore that interacts with various biological targets, particularly protein kinases. researchgate.netnih.govmdpi.com This makes derivatives of this scaffold useful as molecular probes to study enzyme function and as potential inhibitors in drug discovery.
Specifically, quinoline-3-carboxamides (B1200007) have been identified as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR) pathway. nih.govmdpi.com The quinoline nitrogen is known to bind to the hinge region of these kinases. mdpi.com By synthesizing and testing a library of these compounds, researchers can probe the structure and function of the kinase's active site. nih.govmdpi.com Molecular docking and dynamics simulations with quinoline-3-carboxamide derivatives have been used to study their selectivity for ATM kinase over other related kinases. mdpi.com
Furthermore, derivatives of the related 8-amidoquinoline have been developed as fluorescent probes for detecting metal ions like zinc (Zn²⁺), which are important in biological systems. nih.gov The carboxamide group plays a key role in the fluorescence mechanism upon binding to the metal ion. nih.gov Although this example pertains to a different isomer, it illustrates the potential of the amidoquinoline scaffold in the development of biochemical probes.
| Compound Class | Target/Application | Research Finding |
| Quinoline-3-carboxamides | ATM Kinase Inhibition | Serve as potential inhibitors by binding to the kinase hinge region, acting as probes for studying the DNA damage response pathway. researchgate.netnih.govmdpi.com |
| Quinoline-4-carboxamides | P. falciparum (Malaria) | Identified from phenotypic screens, these compounds act as probes for antimalarial drug discovery. acs.org |
| 8-Amidoquinolines | Zinc Ion (Zn²⁺) Detection | Function as fluorescent chemosensors, where the carboxamide group modulates the fluorescence upon ion binding. nih.gov |
| Quinoline-3-carboxamides | P2X7 Receptor Antagonism | Derivatives have been synthesized and evaluated as antagonists, serving as probes for this ion channel's function. nih.gov |
Industrial Applications (General Quinoline Derivatives)
Quinoline and its derivatives are heterocyclic aromatic organic compounds that serve as crucial building blocks and intermediates in a range of industrial processes. wikipedia.orgresearchgate.net Their applications span from dye manufacturing and material protection to their use in electronics and as specialized solvents. wikipedia.orgmdpi.com
Dye and Pigment Synthesis
Historically and currently, quinoline derivatives are fundamental in the manufacturing of a variety of dyes. wikipedia.orgrsc.org The quinoline framework forms the core chromophore (the color-producing part of a molecule) in several classes of dyes.
Cyanine (B1664457) Dyes: 2- and 4-methyl derivatives of quinoline are precursors to cyanine dyes. wikipedia.org These dyes are known for their sharp and intense colors.
Disperse and Vat Dyes: Quinoline can be present as an intermediate or an impurity in the production of certain disperse and vat dyes, which are used for coloring synthetic fibers like polyester. afirm-group.comcolorfuldyes.comecolorworld.com For instance, quinoline is used as an intermediate for dyes like Disperse Orange 29 and Solvent Yellow 33. colorfuldyes.com
Quinophthalone Dyes: A specific class of dyes known as quinophthalone pigments, derived from quinaldine (B1664567) (2-methylquinoline), are valued for their yellow to red hues and excellent stability to heat, light, and weather. This makes them suitable for use in high-performance applications such as automotive paints, industrial coatings, and coloring plastics.
Corrosion Inhibition
A significant material science application of quinoline derivatives is the protection of metals, particularly steel, from corrosion, especially in acidic environments. researchgate.netresearchgate.net This is critical in industries like oil and gas, where acidizing is used to enhance oil recovery, and in metal cleaning and pickling processes. najah.eduspe.org
The effectiveness of these compounds stems from their chemical structure. The quinoline molecule possesses a high electron density due to its 10 π-electrons and non-bonding electrons on the nitrogen atom. researchgate.netresearchgate.net This allows them to adsorb onto the metal surface, forming a protective layer that inhibits the corrosive action of the environment. researchgate.netnajah.edu The presence of polar functional groups like hydroxyl (–OH), amino (–NH2), or methoxy (B1213986) (–OMe) can further enhance their inhibitory efficiency. researchgate.net
Research has demonstrated the efficacy of various quinoline derivatives as corrosion inhibitors. For example, a study on mild steel in a hydrochloric acid solution showed that certain 8-hydroxyquinoline (B1678124) derivatives could achieve high inhibition efficiency. najah.edu Another study highlighted that benzyl (B1604629) quinolinium chloride derivatives are effective in protecting N80 steel at high temperatures. spe.org
Table 1: Examples of Quinoline Derivatives as Corrosion Inhibitors
| Derivative | Metal | Environment | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-(azidomethyl)quinolin-8-ol | Mild Steel | 1 M HCl | 90 | najah.edu |
| 1-Amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one | Carbon Steel | 3.5% NaCl | 89.88 | uobaghdad.edu.iq |
Other Industrial and Material Science Roles
Beyond dyes and corrosion inhibition, the utility of quinoline derivatives extends to other areas:
Solvents: Quinoline is used as a solvent for resins and terpenes. wikipedia.org
Catalysts and Ligands: In materials science, these compounds can be used as ligands in the synthesis of metal complexes, which may have catalytic or unique luminescent properties. researchgate.netmdpi.com
Electronics and Smart Materials: There is growing interest in using quinoline derivatives in the development of smart materials and for applications in electronics. mdpi.com
Precursors for Specialty Chemicals: Quinoline is a precursor to 8-hydroxyquinoline, a versatile chelating agent, and quinolinic acid, which is used to produce herbicides. wikipedia.org
While the direct industrial applications of this compound itself are not as broadly documented as those of simpler quinolines, its carboxamide functional group suggests potential as a building block in the synthesis of more complex molecules, such as polyamides or specialized pigments, and as a ligand for creating metal complexes with specific properties. rsc.orgnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinoline |
| 8-hydroxyquinoline |
| Quinaldine (2-Methylquinoline) |
| Quinolinic acid |
| Disperse Orange 29 |
| Solvent Yellow 33 |
| 5-(azidomethyl)quinolin-8-ol |
| 1-Amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one |
Advanced Research Directions and Emerging Paradigms for 2 Methylquinoline 3 Carboxamide
Structure-Activity Relationship (SAR) Elucidation
The systematic study of how chemical structure relates to biological activity is fundamental to refining the therapeutic potential of the 2-methylquinoline-3-carboxamide core. By methodically altering its structure and observing the resulting changes in function, researchers can map out the molecular features essential for desired effects.
Systematic Investigation of Substituent Effects on Molecular Function
The molecular function of quinoline-3-carboxamide (B1254982) derivatives is highly sensitive to the nature and position of various substituents. Research has shown that even minor chemical modifications can lead to significant changes in biological activity.
For instance, in a series of quinolone-3-carboxamide derivatives designed as VEGFR-2 inhibitors, the inhibitory potency was profoundly affected by substituents at both the 6-position of the quinolone ring and on a terminal phenyl ring. nih.gov A comparative study of 6-chloroquinolone and 6-fluoroquinolone derivatives revealed that the 6-chloro series generally exhibited stronger activity. nih.gov
Further investigation into the terminal phenyl ring demonstrated that the type and position of the substituent were critical. Attaching a bulky isopropyl group at the para-position of the phenyl ring led to a more than 16-fold increase in activity compared to derivatives with a smaller methyl group at the same position. nih.gov Positional changes of the same substituent also had a significant impact; for methyl-substituted derivatives, the order of activity was found to be ortho > meta > para. nih.gov
Another prominent example is the quinoline-3-carboxamide Tasquinimod, an allosteric inhibitor of HDAC4. nih.govnih.gov SAR analysis of Tasquinimod analogs established strict requirements for its activity, noting that the presence of the quinoline-3-carboxamide linked to an aniline (B41778) moiety is essential. nih.gov The length of the linker to the aniline group is also crucial, as analogs with adducts that are too long or too short lose their growth-inhibitory activity. nih.gov
Optimization efforts on other quinoline-3-carboxamide scaffolds have identified potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov By introducing different heterocyclic moieties, researchers found that derivatives containing thiophene (B33073) and furan (B31954) groups could achieve potent EGFR inhibition, with IC₅₀ values as low as 0.49 µM. nih.gov
Table 1: Effect of Substituents on VEGFR-2 Inhibitory Activity of Quinolone-3-carboxamide Derivatives
| Compound | Substituent (R₁) at 6-position | Substituent (R₂) on Phenyl Ring | VEGFR-2 IC₅₀ (nM) |
|---|---|---|---|
| 10i | Cl | 4-isopropyl | 36 |
| 10d | Cl | 2-CH₃ | 69 |
| 10p | F | 4-isopropyl | 97 |
| 10c | Cl | 3-CH₃ | 169 |
| 10m | F | 2-CH₃ | 181 |
| 10l | F | 3-CH₃ | 317 |
| 10b | Cl | 4-CH₃ | 578 |
| 10k | F | 4-CH₃ | 2226 |
Impact of Steric and Electronic Factors on Reactivity and Biological Interactions
The observed effects of substituents are governed by a combination of steric and electronic factors. Steric hindrance, or the spatial arrangement of atoms, can physically block or facilitate the interaction of the molecule with its biological target. Electronic effects, which relate to the electron-donating or electron-withdrawing properties of a substituent, can influence the molecule's binding affinity and reactivity.
In the case of the VEGFR-2 inhibiting quinolone-3-carboxamides, the superior activity of the bulky isopropyl-substituted derivative (10i, IC₅₀ = 36 nM) compared to the smaller methyl-substituted version (10b, IC₅₀ = 578 nM) highlights the role of steric factors. nih.gov The larger group may provide a better fit within a specific hydrophobic pocket of the enzyme's active site. The positional isomerism of the methyl group (ortho > meta > para) further underscores this, suggesting that the spatial orientation of the substituent is critical for optimal interaction with the target protein. nih.gov
Electronic effects are also evident in the comparison between the 6-chloro and 6-fluoro derivatives. nih.gov The different electronegativity and size of chlorine versus fluorine atoms alter the electronic distribution across the quinolone scaffold, which in turn affects the molecule's ability to form key interactions within the VEGFR-2 binding site. nih.gov Similarly, the electronic properties of substituent groups on the oxazine (B8389632) moiety in related heterocyclic systems were found to cause a redistribution of electronic density, leading to different bond lengths and angles that influence molecular conformation and stacking in crystal structures. researchgate.net
Rational Design and Lead Optimization Strategies
Building on SAR insights, researchers are employing advanced rational design strategies to develop novel compounds based on the this compound scaffold. These methods aim to discover new chemical entities with improved properties and to precisely tailor molecules for enhanced therapeutic performance.
Scaffold Hopping Methodologies
Scaffold hopping is a drug design strategy used to identify isofunctional molecules with structurally different core scaffolds. psu.edu This approach is valuable for discovering novel compounds that may possess improved properties, such as enhanced efficacy, better pharmacokinetics, or a more favorable side-effect profile, while retaining the desired biological activity of the original lead compound. psu.edu
This methodology was successfully applied in the development of novel antimycobacterial agents. nih.gov Researchers employed a scaffold hopping approach to replace the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core of a known compound with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This led to the discovery of a new class of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov In a separate effort, a scaffold hopping exercise identified a novel 2,4-dimethylquinoline (B72138) carboxamide core that demonstrated M4 positive allosteric modulator (PAM) activity without an amino moiety that had previously been associated with poor solubility. researchgate.net
Design of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. biorxiv.org PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. arxiv.org By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the cell's proteasome. arxiv.orgnih.gov
The modular nature of PROTACs makes them highly amenable to rational design. nih.gov A compound with known binding affinity for a protein of interest, such as a derivative of this compound, can serve as the warhead. For example, quinoline-3-carboxamide analogs like Tasquinimod are known to bind to HDAC4. nih.govnih.gov In a hypothetical PROTAC design, such a molecule could be chemically attached via a linker to a known E3 ligase-recruiting ligand. The efficacy of the resulting PROTAC would depend on optimizing the warhead, the E3 ligase ligand, and the linker to ensure the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov This strategy offers a powerful path to target proteins previously considered "undruggable." biorxiv.org
Optimization of Analogues for Enhanced Molecular Target Specificity
A critical goal in drug development is to maximize on-target activity while minimizing off-target effects to improve the therapeutic index. This is often achieved through the systematic synthesis and screening of analogues of a lead compound.
A clear example of this is the development of third-generation quinoline-3-carboxamide analogues. nih.govnih.gov The lead compound, Tasquinimod, showed clinical activity but was found to be an agonist of the aryl hydrocarbon receptor (AHR), leading to unwanted off-target side effects. nih.govnih.gov To address this, a library of Tasquinimod analogs was screened to identify a compound that could separate the desired on-target HDAC4 inhibition from the off-target AHR agonism. nih.gov This effort led to the identification of ESATA-20, an analog with approximately 10-fold lower AHR agonism and over 5-fold greater potency against prostate cancer models, nominating it as a clinical candidate with an improved therapeutic index. nih.govnih.gov
Similarly, research on quinoline-3-carboxamide based EGFR inhibitors involved synthesizing and testing various derivatives to enhance potency. nih.gov Starting with a lead compound, modifications led to the development of analogs incorporating furan, thiophene, and benzyloxy groups, with one thiophene derivative (compound 6b) emerging as a highly potent inhibitor with an EGFR IC₅₀ of 0.49 μM, which was selected for further optimization. nih.gov
Advancements in Computational and Theoretical Methodologies
Computational and theoretical approaches are providing unprecedented insights into the behavior and properties of this compound, guiding the design of new derivatives and predicting their interactions with biological targets.
Application of Enhanced Sampling Simulation Methods
To overcome the limitations of standard molecular dynamics simulations, which can be restricted by time and computational cost, researchers are employing enhanced sampling techniques. nih.govnih.gov These methods allow for a more thorough exploration of the conformational landscape of molecules like this compound and its interactions. nih.govnih.gov Techniques such as metadynamics and replica-exchange molecular dynamics (REMD) are particularly useful for studying complex biological processes. nih.gov For instance, molecular dynamics simulations have been used to study the stability of interactions between quinoline-3-carboxamide derivatives and various kinases, providing insights into their potential as selective inhibitors. mdpi.com These advanced simulation methods are crucial for understanding the long-timescale behavior of these molecules, which is often relevant to their biological function. nih.gov
Integration of Multi-Scale Modeling Approaches
Multi-scale modeling, which combines different levels of theoretical detail, is emerging as a powerful tool for studying complex systems involving this compound. This approach can bridge the gap from quantum mechanical calculations on the electronic structure of the molecule to coarse-grained simulations of its interaction with large biological assemblies. utah.edu By integrating data from various scales, researchers can build more accurate and predictive models of how these compounds function in a biological environment. utah.edu This can aid in the rational design of new drugs and materials with tailored properties. utah.edu
Exploration of Novel Synthetic Protocols for Enhanced Efficiency and Scope
The development of new and improved synthetic methods is crucial for expanding the accessibility and diversity of this compound derivatives for research and potential applications.
Recent advancements have focused on creating more efficient and versatile synthetic routes. One notable development is a one-pot, three-component reaction for synthesizing 4-amino-2-benzoylquinoline-3-carboxamide derivatives. researchgate.net This method utilizes a cascade of reactions to introduce multiple functional groups onto the quinoline (B57606) ring in a single step. researchgate.net Another efficient procedure involves the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides, which proceeds under simple reaction conditions and accommodates a broad range of substrates. researchgate.net Traditional methods like the Vilsmeier-Haack reaction are also being refined for the synthesis of precursors to quinoline-3-carboxamides (B1200007), such as 2-chloro-3-carbaldehyde quinolines. researchgate.neteurekaselect.com These improved protocols often lead to higher yields, milder reaction conditions, and greater functional group tolerance, facilitating the creation of diverse libraries of quinoline-3-carboxamide derivatives for screening and optimization. researchgate.netkoreascience.kr
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique properties of the quinoline scaffold have opened up exciting research opportunities at the intersection of chemistry, biology, and materials science. mdpi.com
In chemical biology, quinoline-3-carboxamide derivatives are being explored as potential therapeutic agents for a variety of diseases. nih.govontosight.ai Their ability to inhibit key enzymes in cellular pathways makes them attractive candidates for cancer treatment. researchgate.netnih.gov For example, certain derivatives have been identified as inhibitors of ATM kinase, a crucial player in the DNA damage response, and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.gov Furthermore, the quinoline core is found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. ontosight.ainih.gov
In the realm of materials science, the quinoline structure is being incorporated into functional materials. mdpi.com Its aromatic and heterocyclic nature can impart desirable electronic and photophysical properties, making these compounds suitable for applications in dyes, catalysts, and smart materials. mdpi.com The ability to functionalize the quinoline ring allows for the fine-tuning of these properties to meet the demands of specific applications. mdpi.com
Q & A
Synthesis and Optimization
Basic Question: What are the standard synthetic routes for 2-Methylquinoline-3-carboxamide, and how are intermediates characterized? Methodological Answer: The synthesis typically involves cyclization reactions between amino acids and o-phenylenediamine in ethanol with 4N HCl, followed by condensation with substituted carbaldehydes (e.g., 2-p-Tolyloxy-quinoline-3-carbaldehyde) to form intermediates . Characterization relies on spectral data (e.g., NMR, IR) and elemental analysis to confirm structural integrity. For example, the Vilsmeier-Haack reaction using MSCL-DMF/DMAC reagents can introduce formyl or acetyl groups at the 3-position of quinoline, a critical step for carboxamide derivatization .
Advanced Question: How can reaction conditions be optimized to improve yields of this compound derivatives? Methodological Answer: Optimization involves systematic variation of catalysts (e.g., Lewis acids), solvents (polar aprotic vs. protic), and temperature. For instance, substituting HCl with milder acids or using microwave-assisted synthesis may reduce side reactions. Kinetic studies (e.g., time-resolved HPLC monitoring) can identify rate-limiting steps, while DFT calculations predict transition states to guide solvent selection .
Structural Characterization
Basic Question: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Standard methods include:
- NMR spectroscopy : H and C NMR to verify quinoline ring substitution patterns and methyl/carboxamide groups.
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation pathways.
- Elemental analysis : Ensuring C, H, N, and O percentages align with theoretical values .
Advanced Question: How can advanced techniques resolve ambiguities in stereochemistry or crystallinity? Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity relationship (SAR) studies.
- Dynamic NMR : Detects rotational barriers in carboxamide groups under variable temperatures.
- Computational modeling : DFT or molecular docking to predict electronic properties and compare with experimental data .
Biological Activity Evaluation
Basic Question: What in vitro assays are suitable for screening the biological activity of this compound derivatives? Methodological Answer:
- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates (e.g., PI3Kδ inhibition studies with AMG319 as a reference compound) .
- Antimicrobial testing : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines.
Advanced Question: How can SAR studies guide the design of more potent analogs? Methodological Answer:
- Molecular editing : Systematically vary substituents (e.g., methyl group position, carboxamide substituents) and correlate with activity data.
- 3D-QSAR : Use CoMFA or CoMSIA models to map electrostatic/hydrophobic requirements for target binding .
Handling Contradictory Data
Basic Question: How should researchers address discrepancies in reported biological activities of this compound derivatives? Methodological Answer:
- Replicate experiments : Ensure consistency in assay protocols (e.g., cell passage number, solvent controls).
- Meta-analysis : Compare datasets across studies, adjusting for variables like purity (≥97% by HPLC) or salt forms .
Advanced Question: What mixed-methods approaches reconcile conflicting mechanistic hypotheses? Methodological Answer: Combine quantitative (e.g., enzymatic IC values) and qualitative (e.g., molecular dynamics simulations) data. For example, if in vitro activity contradicts in vivo results, use PET imaging or metabolomics to assess bioavailability and off-target effects .
Toxicity and Safety
Basic Question: What precautions are necessary when handling this compound in the lab? Methodological Answer:
- PPE : Gloves, lab coats, and goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
Advanced Question: How can in silico tools predict toxicity profiles early in development? Methodological Answer:
- ADMET prediction : Software like SwissADME or ProTox-II models hepatic metabolism and mutagenicity.
- DEREK Nexus : Flags structural alerts (e.g., quinoline core for potential genotoxicity) .
Applications in Drug Development
Advanced Question: How is this compound utilized in targeted drug delivery systems? Methodological Answer:
- Prodrug design : Carboxamide functionalization with pH-sensitive linkers for tumor-specific activation.
- Nanocarrier conjugation : Attach to PEGylated liposomes via carbodiimide chemistry, characterized by DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
